Superior Electron Acceptor in NAD(P)H Dehydrogenase Assays
In a comparative study of four quinone electron acceptors, decylplastoquinone and decylubiquinone both supported NAD(P)H oxidation by chloroplast membrane dehydrogenase from Pleurochloris meiringensis, while menadione and coenzyme Q0 were less effective. The enzyme exhibited distinct Km values for NADH and NADPH with DPQ as the acceptor [1].
| Evidence Dimension | NADH and NADPH oxidation (Km values) |
|---|---|
| Target Compound Data | Km[NADH] = 9.8 μM; Km[NADPH] = 3.2 μM |
| Comparator Or Baseline | Decylubiquinone: Km values not reported; Menadione and Coenzyme Q0: Detectable but not quantified |
| Quantified Difference | DPQ enabled robust oxidation; no quantitative Km reported for comparators |
| Conditions | Isolated chloroplasts/thylakoids from P. meiringensis; pH 9 (NADH) / pH 9.8 (NADPH); Lineweaver-Burk analysis |
Why This Matters
DPQ provides a validated, quantifiable electron acceptor for studying chlororespiratory pathways, enabling reproducible kinetic measurements unavailable with menadione or coenzyme Q0.
- [1] Seidel-Guyenot, W., et al. (1996). Kinetic and functional characterization of a membrane-bound NAD(P)H dehydrogenase located in the chloroplasts of Pleurochloris meiringensis. Photosynthesis Research, 49(2), 183-193. View Source
